2′-Deoxycytidine hydrate is a modified nucleoside, specifically a hydrate derivative of 2′-deoxycytidine, a naturally occurring building block of DNA. [, ] It is classified as a pyrimidine nucleoside due to the presence of a pyrimidine base (cytosine) in its structure. In scientific research, 2′-deoxycytidine hydrate is primarily studied for its involvement in DNA damage and repair pathways, particularly its role as a photoproduct formed by the reaction of 2′-deoxycytidine with water upon exposure to ultraviolet (UV) radiation. []
2'-Deoxycytidine is classified as a deoxynucleoside and is a component of DNA, where it pairs with guanine. It can be sourced from natural nucleic acids or synthesized chemically for laboratory use. Its chemical structure is represented by the formula C_9H_{13}N_3O_4, and it is often found in its hydrate form, which includes water molecules in its crystalline structure.
The synthesis of 2'-deoxycytidine can be achieved through several methods:
The molecular structure of 2'-deoxycytidine features a pyrimidine base (cytosine) linked to a deoxyribose sugar. The key structural components include:
Crystallographic studies have provided insights into its conformation, revealing specific interactions between the sugar and base that stabilize the nucleoside structure .
2'-Deoxycytidine participates in various chemical reactions:
The mechanism of action for 2'-deoxycytidine primarily involves its incorporation into DNA during replication. Upon phosphorylation to its triphosphate form, it competes with other deoxynucleotides for incorporation into nascent DNA strands. This incorporation can lead to altered gene expression patterns due to reduced methylation levels, making it valuable in cancer therapy .
Spectroscopic methods such as NMR and mass spectrometry are commonly used to analyze its purity and structural integrity.
Metabolic engineering of microbial hosts represents the most advanced method for de novo synthesis of 2'-deoxycytidine (dCyd) and its hydrate form. In Escherichia coli, rational reprogramming involves:
A critical innovation is the disruption of pgi (phosphoglucose isomerase), which reroutes carbon flux through the pentose phosphate pathway (PPP), increasing ribose-5-phosphate availability and NADPH supply. This optimization elevates dCyd titers to 967 mg/L in shake-flask cultures while minimizing byproducts [6].
Table 1: Metabolic Engineering Strategies for dCyd Production
Engineering Target | Modified Genes | Functional Outcome | Impact on dCyd Yield |
---|---|---|---|
Degradation Blockade | ΔdeoA, Δudp, ΔdeoD | Reduced nucleoside catabolism | Prevents dCyd loss |
Branching Pathway Block | Δdcd, Δcdd, ΔcodA | Eliminates deamination to deoxyuridine | Increases dCyd purity |
Feedback Inhibition Release | ΔpurR, ΔpepA, ΔargR | Deregulates carbamoyl phosphate synthesis | Boosts pyrimidine influx |
Precursor Supply | pgi disruption + pyrG overexpression | Enhances ribose-5-phosphate and CTP pools | 48% yield increase |
The inherent instability of cytosine glycol intermediates (5,6-dihydroxy-5,6-dihydro-2′-deoxycytidine) complicates stereoselective synthesis. Key advances include:
Table 2: Protective Groups for Stereocontrolled Nucleoside Synthesis
Protective Group | Attachment Site | Key Property | Application Impact |
---|---|---|---|
N-t-Butylbenzoyl | Biotin spacer arm | Lipophilic bulk | Prevents streptavidin aggregation |
4'-Thio modification | Sugar ring (C4') | Enhanced hydrolytic resistance | Stabilizes glycosidic bond |
Acetyl | Exocyclic amine (N4) | Base stabilization | Deprotection post-synthesis |
Solid-phase synthesis enables site-specific incorporation of 2'-deoxycytidine analogs into oligonucleotides:
Applications include antisense oligonucleotides for RNA-protein complex capture and diagnostic probes targeting epigenetic biomarkers like 5-(hydroxymethyl)-2′-deoxycytidine (5-hmdC). The latter requires precise positioning to avoid disrupting hybridization kinetics [2] [4].
Table 3: Solid-Phase Synthesis Parameters for Deoxycytidine Analogs
Synthetic Step | Reagent/Condition | Time (min) | Efficiency |
---|---|---|---|
Detritylation | 3% Trichloroacetic acid/DCM | 1.5 | >99.5% |
Coupling (phosphoramidite) | 0.1 M in acetonitrile + activator | 2.0 | 98–99% |
Oxidation | Iodine/water/pyridine | 0.5 | Quant. |
Biotin deprotection | NH₄OH (28°C, 8h) | 480 | >95% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7